The Structure and Function of [D-Leu-4]-OB3: A Leptin Mimetic Peptide
The Structure and Function of [D-Leu-4]-OB3: A Leptin Mimetic Peptide
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of the synthetic peptide [D-Leu-4]-OB3. As a leptin mimetic, [D-Leu-4]-OB3 has garnered significant interest for its potential therapeutic applications in metabolic disorders. This document details its chemical properties, outlines experimental protocols for its study, and presents key quantitative data from preclinical research.
Core Structure and Chemical Properties
[D-Leu-4]-OB3 is a synthetic peptide amide designed as an analog of a fragment of the hormone leptin. The primary modification is the substitution of the naturally occurring L-Leucine at position 4 with its D-isomer, a change that enhances the peptide's biological activity and stability.
The peptide sequence of [D-Leu-4]-OB3 is Ser-Cys-Ser-{D-Leu}-Pro-Gln-Thr .[1] It is often studied in its myristoylated form, MA-[D-Leu-4]-OB3, where a myristic acid moiety is conjugated to the N-terminus to improve its pharmacokinetic profile.[2]
| Property | Value | Reference |
| Peptide Sequence | Ser-Cys-Ser-{D-Leu}-Pro-Gln-Thr | [1] |
| Molecular Formula | C29H50N8O9S | MedChemExpress |
| Molecular Weight | 734.82 g/mol | MedChemExpress |
| CAS Number | 289056-32-2 | MedChemExpress |
Synthesis and Purification
The synthesis of [D-Leu-4]-OB3 is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu)
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Leu-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a 20% piperidine solution in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent and a base and then coupled to the deprotected resin.
-
Capping (Optional): Any unreacted amino groups on the resin are capped to prevent the formation of deletion sequences.
-
Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Thr, Gln, Pro, D-Leu, Ser, Cys, Ser).
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times to remove scavengers and byproducts.
-
Lyophilization: The crude peptide is lyophilized to obtain a dry powder.
Experimental Protocol: Purification and Analysis
Materials:
-
Crude lyophilized [D-Leu-4]-OB3
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
-
Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Purification: The crude peptide is purified by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. Fractions are collected and analyzed for purity.
-
Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC. The molecular weight of the purified peptide is confirmed by mass spectrometry to ensure it matches the theoretical mass of [D-Leu-4]-OB3.[3][4]
Mechanism of Action and Signaling Pathways
[D-Leu-4]-OB3 acts as a leptin mimetic, exerting its biological effects by activating the leptin receptor (Ob-R). This activation triggers downstream signaling cascades that are crucial for regulating energy homeostasis, glucose metabolism, and other physiological processes. The primary signaling pathway activated by leptin and its mimetics is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.
[D-Leu-4]-OB3 Signaling Pathway
Upon binding to the leptin receptor, [D-Leu-4]-OB3 induces a conformational change that leads to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT3. STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus, where it modulates the transcription of target genes, including those involved in apoptosis and inflammation.[5] Evidence also suggests the involvement of the MAPK and PI3K signaling pathways.
In Vivo Efficacy and Experimental Protocols
Numerous preclinical studies in mouse models have demonstrated the efficacy of [D-Leu-4]-OB3 and its myristoylated analog in improving metabolic parameters.
Experimental Protocol: Assessment of Glycemic Control in Mice
Animals:
-
Male C57BL/6J mice are often used. Diet-induced obese (DIO) mice serve as a model for type 2 diabetes.
Procedure:
-
Acclimation and Diet: Mice are acclimated and fed a high-fat diet to induce obesity and insulin resistance.
-
Treatment Administration: [D-Leu-4]-OB3 is administered, typically by oral gavage, dissolved in a vehicle such as 0.3% dodecyl maltoside (DDM).[6] Doses can range from 16.6 to 150 mg/kg/day.[6]
-
Fasting Blood Glucose Measurement: Blood glucose levels are measured from tail vein blood samples after a period of fasting (typically 6-8 hours) using a glucometer.[7]
-
Serum Insulin Measurement: Blood is collected, and serum is separated to measure insulin levels using an ELISA kit.[8][9]
-
Data Analysis: Changes in fasting blood glucose and serum insulin levels are compared between treated and control groups.
Experimental Workflow: In Vivo Study
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on [D-Leu-4]-OB3 and its analog, MA-[D-Leu-4]-OB3.
Effects on Glycemic Control in Diabetic Mice
| Parameter | Treatment Group | Result | Reference |
| Fasting Blood Glucose | [D-Leu-4]-OB3 | Reduced by up to 50.5% when co-administered with pramlintide | [10] |
| Serum Insulin | [D-Leu-4]-OB3 | Lowered by 53% compared to ad libitum fed mice | [1] |
| Glucose Tolerance | MA-[D-Leu-4]-OB3 | Normalized in diet-induced obese mice | [2] |
Pharmacokinetic Parameters of MA-[D-Leu-4]-OB3 vs. [D-Leu-4]-OB3
| Parameter | Administration Route | Fold Change (MA- vs. non-MA-) | Reference |
| Cmax (Maximum Concentration) | Subcutaneous | 11.1-fold higher | [11] |
| t1/2 (Half-life) | Oral | 86.7-fold longer | [11] |
| CL (Clearance) | Intraperitoneal | 11.6-fold slower | [11] |
Conclusion
[D-Leu-4]-OB3 is a promising synthetic peptide with significant potential as a therapeutic agent for metabolic diseases. Its well-defined structure, established synthesis protocols, and demonstrated in vivo efficacy make it a compelling candidate for further drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to design and execute further investigations into the therapeutic utility of this and other leptin mimetics.
References
- 1. [D-LEU-4]-OB3, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Safety of MA-[D-Leu-4]-OB3, a Synthetic Peptide Leptin Mimetic: Two Pre-Clinical Toxicity Studies in Male and Female C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standard operating procedures for describing and performing metabolic tests of glucose homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of chronic JAK-STAT3-SOCS3 signaling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
